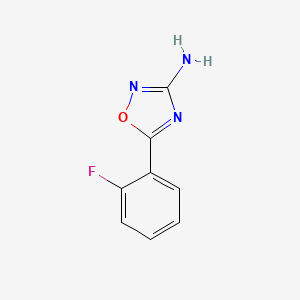

5-(2-氟苯基)-1,2,4-恶二唑-3-胺

描述

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a synthetic method for 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde involves mixing 2-[2-(2-fluorophenyl)-2-oxoethyl] malononitrile, raney nickel, a solvent, an acidic pH value regulator, and a reducing agent, and carrying out a one-step reaction under acidic conditions .科学研究应用

Anticancer Activity

This compound has shown promise in the field of oncology. It has been synthesized via the Claisen–Schmidt condensation and displayed a high level of antimitotic activity against tested human tumor cells. The mean GI50/TGI values were found to be 15.72/50.68 μM, indicating its potential as a therapeutic agent in cancer treatment .

Drug Design and Pharmacokinetics

The drug-like properties of 5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-amine have been evaluated using predictive models like SwissAdme. The results revealed satisfactory drug-like parameters, making it an interesting candidate for the design of new synthetic agents with biological activity .

Crystallography

The crystal structure of derivatives of this compound has been studied, providing valuable insights into its molecular configuration and interactions. Such information is crucial for understanding the compound’s behavior in biological systems and for the design of related pharmaceutical agents .

Non-Linear Optics

Research has explored the potential of this compound in non-linear optics. This field deals with materials that can change the frequency of light, and such compounds can be integral in developing new optical devices.

Proton Pump Inhibition

Derivatives of 5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-amine have been utilized in the development of novel proton pump inhibitors (PPIs). These are used to treat conditions like acid reflux by inhibiting the stomach’s acid production .

Ligand Efficiency in Medicinal Chemistry

The compound has been part of studies focusing on ligand efficiency, which is a measure of the binding efficiency of a compound to its target. High ligand-lipophilicity efficiency (LLE) values suggest that the compound could be a potent and selective agent in medicinal chemistry .

作用机制

Target of Action

It is structurally similar to ataluren , which targets nonsense mutations . Ataluren is used to treat Duchenne Muscular Dystrophy in patients whose disease is caused by a specific genetic defect (a ‘nonsense mutation’) in the dystrophin gene .

Mode of Action

Considering its structural similarity to ataluren , it might enable ribosomal readthrough of mRNA containing premature stop codons that would otherwise result in premature termination of protein chains .

Biochemical Pathways

Based on its similarity to ataluren , it might be involved in the process of protein synthesis where it could potentially influence the translation process at the level of mRNA.

Pharmacokinetics

Considering its structural similarity to ataluren , it might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Ataluren is absorbed rapidly and reaches maximum plasma concentration at 1.5–2.0 h after oral administration . The plasma protein binding of Ataluren is 80% in healthy subjects . It is metabolized to inactive metabolites mainly by cytochrome P450 (CYP)3A4 and to some extent by CYP2B6, CYP2C19, CYP2D6, and SULT2A1 .

Result of Action

Based on its similarity to ataluren , it might enable the production of full-length, functional proteins in cases where a nonsense mutation would otherwise lead to the production of a truncated, non-functional protein .

属性

IUPAC Name |

5-(2-fluorophenyl)-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O/c9-6-4-2-1-3-5(6)7-11-8(10)12-13-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQFDQXJDLOGJLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

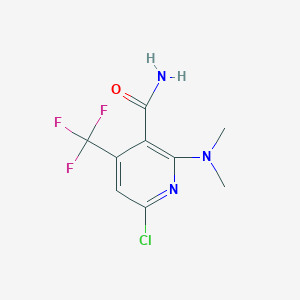

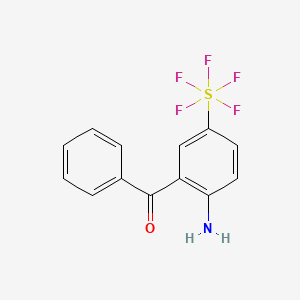

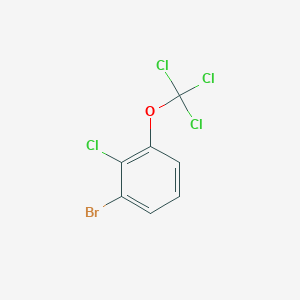

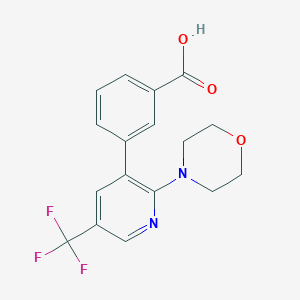

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

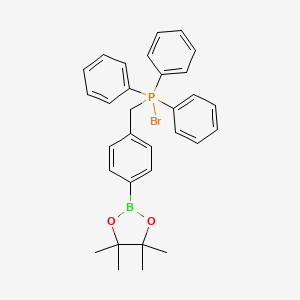

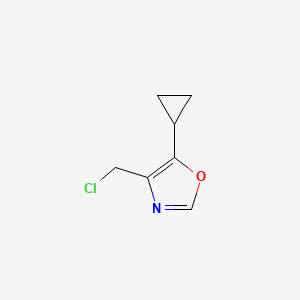

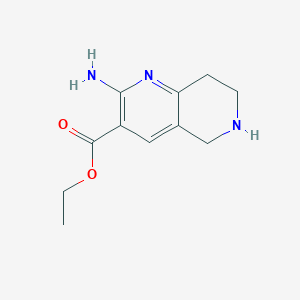

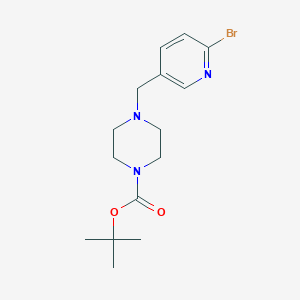

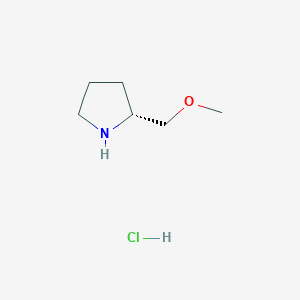

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 4-(2-{[(1E)-(dimethylamino)methylene]amino}-2-oxoethyl)piperazine-1-carboxylate](/img/structure/B1443828.png)

![N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine](/img/structure/B1443831.png)

![4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride](/img/structure/B1443834.png)

![tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1443844.png)

![2-Boc-2,7-diazaspiro[4.5]decane oxalate](/img/structure/B1443847.png)